(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride
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Overview
Description
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of the ketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of engineered transaminase enzymes. These enzymes are capable of converting the substrate, such as 3’-hydroxyacetophenone, to the desired amine with high enantiomeric excess and conversion rates .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)-phenol: Another chiral amine with similar applications in pharmaceuticals and chemical research.
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride: Used in similar contexts but with different structural features and reactivity.
Uniqueness
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride is unique due to its specific chiral configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific chiral interactions .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBUIGUNHZFKY-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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